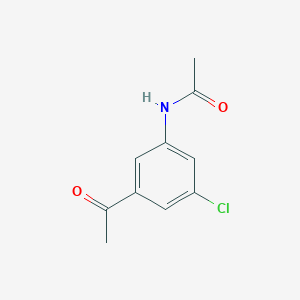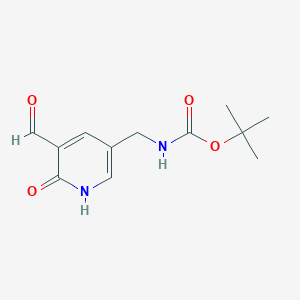
Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate typically involves the following steps:
Formation of the Pyridine Ring: Pyridine and its analogs can be synthesized through various methods such as cyclo-condensation, cyclization, and cycloaddition.
Coupling Reactions: The pyridine ring is then coupled with a phenyl group through a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Amination and Esterification:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pyridine Derivatives: Compounds like pyridazine, pyrimidine, and pyrazine share structural similarities and exhibit diverse biological activities.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups also show a wide range of applications.
Uniqueness: Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-pyridin-3-yloxyphenyl)acetate |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)13(15)10-4-6-11(7-5-10)19-12-3-2-8-16-9-12/h2-9,13H,15H2,1H3 |
InChI Key |
KQVQKEJHKGFEQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OC2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)



